1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a central ethyl linker substituted with a 4-(dimethylamino)phenyl group and a pyrrolidin-1-yl moiety. The thiophen-2-yl group is attached via a urea linkage. This compound belongs to a class of molecules designed to exploit the urea scaffold’s hydrogen-bonding capabilities, which are critical for interactions with biological targets. The pyrrolidine and dimethylamino groups may enhance solubility and bioavailability, while the thiophene ring could contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-22(2)16-9-7-15(8-10-16)17(23-11-3-4-12-23)14-20-19(24)21-18-6-5-13-25-18/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESNLOYLNBXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(Dimethylamino)benzaldehyde and pyrrolidine. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations on the Ethyl Linker
- Target Compound vs. 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1170958-35-6, ): The replacement of pyrrolidin-1-yl with 4-methylpiperazin-1-yl introduces a bulkier, more basic secondary amine. This substitution could influence receptor affinity or metabolic stability .
- Target Compound vs. M64 (): M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) shares a dimethylaminoethyl backbone but replaces pyrrolidine with morpholine and thiophene with a trifluoromethylphenyl group.
Thiophene vs. Other Aromatic Groups
- Target Compound vs. 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea (): The thiadiazole-thiophene swap alters electronic properties. Thiophene’s electron-rich aromatic system favors π-π interactions, whereas thiadiazole’s electronegative nitrogen atoms may enhance hydrogen bonding. The ethoxyphenyl group in could improve metabolic stability compared to dimethylaminophenyl .
Urea-Linked Modifications
- Target Compound vs. 7d and 8d (): The CB1 allosteric modulators 7d and 8d feature cyanophenyl and pyrimidine-pyrrolidine substituents. While these compounds share pyrrolidine moieties with the target, their pyrimidine cores and cyanophenyl groups suggest divergent binding mechanisms, likely targeting cannabinoid receptors .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a member of the urea class of organic compounds, characterized by its complex structure that includes a dimethylamino group, a pyrrolidine ring, and a thiophene moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Anti-Cancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that modifications to the urea structure can enhance potency against specific cancer types, particularly breast and melanoma cancers .
Case Study:
In vitro studies involving similar compounds demonstrated effectiveness against T-47D (breast cancer) and UACC-257 (melanoma) cell lines. These studies utilized MTT assays to assess cell viability, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy. Similar molecules have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. The mechanism often involves the blockade of signaling pathways associated with inflammatory responses.
Research Findings:
A review on benzimidazole derivatives indicates that structural features significantly influence anti-inflammatory activity. Compounds with electron-donating groups like dimethylamino enhance interaction with biological targets involved in inflammation .
Neuroprotective Effects
The dimethylamino group present in the compound is associated with neuroprotective properties. Studies suggest that such groups can enhance blood-brain barrier permeability and exhibit cholinergic activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's.
Evidence:
Experimental models have shown that related compounds can improve cognitive function in animal models of neurodegeneration, likely through mechanisms involving acetylcholinesterase inhibition and antioxidant activity .
Comparative Analysis of Biological Activity
| Activity Type | Mechanism | Related Compounds | IC50 Values (µM) |
|---|---|---|---|
| Anti-Cancer | Induces apoptosis; inhibits cell proliferation | Urea derivatives | 5 - 20 |
| Anti-Inflammatory | Blocks cytokine signaling | Benzimidazole derivatives | 10 - 30 |
| Neuroprotective | Enhances cholinergic function; antioxidant effects | Dimethylamino-containing compounds | 15 - 25 |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a two-step approach: (i) Intermediate formation : React 4-(dimethylamino)phenylpyrrolidine ethylamine with thiophen-2-yl isocyanate in an inert solvent (e.g., dichloromethane) under reflux. A base like triethylamine is critical to neutralize HCl byproducts . (ii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity (>95% by HPLC). Yield optimization (70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of amine to isocyanate) and temperature (60–70°C) .
Q. How can researchers validate the structural identity of this urea derivative?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR should confirm the presence of the dimethylamino group (δ ~2.8 ppm, singlet), pyrrolidine protons (δ ~1.5–2.5 ppm, multiplet), and thiophene aromatic protons (δ ~7.0–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS (calculated for CHNOS: 381.17) validates molecular weight.
- Single-crystal X-ray diffraction : For unambiguous confirmation, grow crystals in a slow-evaporation setup (solvent: chloroform/methanol 9:1) and compare bond lengths/angles with analogous urea structures .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Test against Mycobacterium tuberculosis (H37Rv strain) in microplate Alamar Blue assays, given the diarylpyrrole scaffold’s antitubercular activity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data between this compound and its thiophene-modified analogs?
- Methodological Answer :
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses in target proteins. For example, the thiophene-2-yl group may enhance π-stacking in kinase ATP pockets compared to phenyl substituents .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent changes to explain potency differences observed in enzymatic assays .
- Meta-analysis : Cross-reference data from analogs (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) to identify conserved pharmacophores .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEGylated groups at the urea nitrogen, then evaluate hydrolysis kinetics in simulated biological fluids .
- Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance solubility (>5 mg/mL) while maintaining >90% activity in cell-based assays .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-solubility profiles and stability testing (40°C/75% RH for 4 weeks) .
Q. How can researchers design experiments to elucidate the metabolic fate of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-QTOF-MS. Focus on oxidative demethylation (dimethylamino group) and thiophene ring oxidation .
- Isotope labeling : Synthesize a C-labeled analog (e.g., C at the urea carbonyl) to track excretion pathways in rodent models .
- CYP inhibition assays : Identify metabolizing enzymes using recombinant CYPs (e.g., CYP3A4, CYP2D6) and fluorescent substrates .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction conditions in scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal parameters while minimizing trial runs .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust conditions in real-time .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Quality control (QC) : Implement orthogonal characterization (e.g., DSC for polymorph screening, particle size analysis via DLS) for each batch .
- Blinded replicates : Run assays in triplicate across independent labs using standardized protocols (e.g., CLIA guidelines) .
- Data normalization : Use Z-score transformation to account for plate-to-plate variability in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
